molecular formula C14H17NO3 B247171 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B247171
M. Wt: 247.29 g/mol
InChI Key: HPAVMGZWEZSTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as TMI, is a synthetic compound that has been used in scientific research for many years. TMI has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one works by binding to specific sites on proteins and other biomolecules, causing them to fluoresce when excited with light of a specific wavelength. This allows researchers to study the interactions between different biomolecules in real-time.
Biochemical and Physiological Effects:
1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been found to have a variety of biochemical and physiological effects, including the ability to induce the formation of amyloid fibrils and to inhibit the activity of certain enzymes. It has also been found to bind to specific sites on proteins involved in the immune response, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is its ability to selectively bind to specific biomolecules, allowing researchers to study specific interactions in a complex mixture. However, 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not suitable for all types of experiments, as it may interfere with the activity of certain enzymes or proteins.

Future Directions

There are many potential future directions for research involving 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. For example, researchers could investigate the use of 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one as a therapeutic agent for diseases involving protein misfolding, such as Alzheimer's disease. Additionally, 1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one could be used to study the interactions between different types of biomolecules in more detail, potentially leading to new insights into the workings of biological systems.

Synthesis Methods

1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized using a variety of methods, including the reaction of 1,3-dioxane-2,4-dione with indole-2-carboxaldehyde in the presence of a base. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been used extensively in scientific research as a fluorescent probe for detecting protein-protein interactions. It has also been used to study the binding of small molecules to proteins and nucleic acids, as well as the formation of amyloid fibrils.

properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1//',5//',7//'-trimethylspiro[1,3-dioxane-2,3//'-indole]-2//'-one

InChI

InChI=1S/C14H17NO3/c1-9-7-10(2)12-11(8-9)14(13(16)15(12)3)17-5-4-6-18-14/h7-8H,4-6H2,1-3H3

InChI Key

HPAVMGZWEZSTFE-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C3(C(=O)N2C)OCCCO3)C

Canonical SMILES

CC1=CC(=C2C(=C1)C3(C(=O)N2C)OCCCO3)C

Origin of Product

United States

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